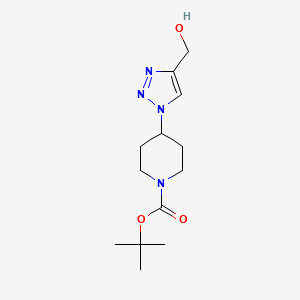

tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a triazole moiety and a tert-butyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the 1,2,3-triazole ring.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced via esterification reactions using tert-butyl chloroformate and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. The triazole moiety in tert-butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can inhibit the growth of various pathogenic microorganisms. Studies have shown that derivatives of triazole can act against fungi and bacteria by interfering with their metabolic pathways and cell wall synthesis .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. The ability of the triazole group to interact with enzymes involved in inflammatory processes makes it a candidate for the development of anti-inflammatory drugs. Research has demonstrated that related compounds can inhibit soluble epoxide hydrolase, an enzyme linked to inflammation .

Biochemical Analysis

Enzyme Interaction Studies

this compound is useful in studying enzyme kinetics and mechanisms. Its hydroxymethyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. For example, it may act as a reversible inhibitor for serine proteases by forming covalent interactions with serine residues .

Cellular Effects

The compound influences cellular signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to altered phosphorylation states of proteins involved in critical cellular processes such as metabolism and apoptosis . Additionally, its interaction with transcription factors may result in changes in gene expression profiles.

Molecular Biology Applications

Gene Expression Modulation

The compound's ability to bind to DNA or transcription factors allows it to modulate gene expression. This property is particularly valuable in research focused on gene regulation mechanisms and the development of gene therapies .

Subcellular Localization Studies

The transport and distribution of this compound within cells can be studied using fluorescent tagging techniques. Understanding its localization helps elucidate its mechanisms of action and potential therapeutic targets within specific cellular compartments .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Tested against various bacterial strains | Showed significant inhibition against Staphylococcus aureus and E. coli |

| Investigation of Anti-inflammatory Properties | Evaluated effects on inflammation models | Reduced cytokine levels in vitro |

| Enzyme Kinetics Study | Interaction with serine proteases | Demonstrated reversible inhibition with IC50 values indicating potency |

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities or acting as a catalyst in biochemical reactions. The piperidine ring can interact with receptors or enzymes, modulating their function.

Comparación Con Compuestos Similares

- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness: The presence of the 1,2,3-triazole ring in tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate provides unique reactivity and binding properties compared to other similar compounds. This makes it particularly useful in applications requiring specific interactions with biological or chemical targets.

Actividad Biológica

tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS No. 1229516-67-9) is a synthetic compound that combines a piperidine ring with a triazole moiety and a tert-butyl ester group. This unique structure grants it potential biological activity, particularly in medicinal chemistry applications. The compound is characterized by its molecular formula C13H22N4O3 and molecular weight of 282.34 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazole Ring : Achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click" reaction.

- Introduction of the Piperidine Ring : Accomplished via nucleophilic substitution reactions.

- Attachment of the tert-Butyl Ester Group : Usually introduced through esterification reactions using tert-butyl chloroformate and a suitable base.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially influencing their structure and function.

Pharmacological Studies

Preliminary pharmacological evaluations have indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies on related piperidine derivatives have shown promising results in inhibiting the NLRP3 inflammasome pathway, which is crucial for inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For example:

- Compound A showed a concentration-dependent inhibition of IL-1β release by approximately 19.4% at 10 µM.

- Compound B , structurally similar but lacking certain functional groups, exhibited reduced activity at similar concentrations .

Structure-Activity Relationship (SAR)

The structural modifications of the triazole and piperidine moieties significantly influence the biological activity:

- Compounds with additional hydrophilic groups tend to exhibit enhanced solubility and bioavailability.

- The presence of electron-withdrawing groups on the triazole ring has been linked to increased potency against specific biological targets .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

tert-butyl 4-[4-(hydroxymethyl)triazol-1-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16-6-4-11(5-7-16)17-8-10(9-18)14-15-17/h8,11,18H,4-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDNNROJDFHIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.